molecular formula C15H24Cl2N2 B1473443 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride CAS No. 2098022-06-9

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride

Cat. No. B1473443
CAS RN: 2098022-06-9
M. Wt: 303.3 g/mol
InChI Key: VDCYTWZNJUVOOQ-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C15H22N2 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.34858 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For more specific information, specialized databases or the manufacturer’s material safety data sheet (MSDS) can be consulted.

Scientific Research Applications

Sigma Receptor Ligands

Research has identified substituted N-[(tetralin-1-yl)alkyl]piperidines, including derivatives similar to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride, as potent sigma 1 receptor ligands. These compounds exhibit high affinity for sigma 1 receptors, with modifications like piperidine substitutions enhancing their selectivity and potency. This affinity suggests potential therapeutic applications in targeting sigma 1 receptors, which are implicated in various neurological and psychiatric disorders (Berardi et al., 1996).

Selective Sigma Ligands

Further investigations into the structure-activity relationships of these compounds have led to the identification of derivatives with nanomolar or subnanomolar affinity for sigma receptors. Notably, certain derivatives have been highlighted for their selectivity towards sigma 1 or sigma 2 receptor subtypes, making them valuable tools for exploring receptor functions and potential therapeutic interventions (Berardi et al., 1998).

Synthesis and Stereochemistry

The stereochemical aspects of related compounds have been explored, with studies detailing the stereoselective synthesis of related amines. This research underscores the importance of stereochemistry in the pharmacological activity of these compounds, offering insights into the design of more effective and selective drugs (Men Wei-dong, 2013).

Opioid Receptor Ligands

Design and synthesis efforts have also extended to derivatives acting as opioid receptor ligands. By modifying the tetrahydronaphthalene moiety, researchers have developed compounds with moderate to high affinity for the μ opioid receptor. This line of research holds promise for the development of new analgesics with improved safety profiles (Deekonda et al., 2016).

Hybrid Polyoxaheterocyclic Compounds

Recent synthetic approaches have led to the creation of hybrid polyoxaheterocyclic compounds, demonstrating the versatility of the tetrahydronaphthalene scaffold in generating novel chemical entities. Such compounds could offer new avenues for the development of drugs with unique pharmacological profiles (Kanevskaya et al., 2022).

properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-13-8-10-17(11-9-13)15-7-3-5-12-4-1-2-6-14(12)15;;/h1-2,4,6,13,15H,3,5,7-11,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYTWZNJUVOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride
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1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidin-4-amine dihydrochloride

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